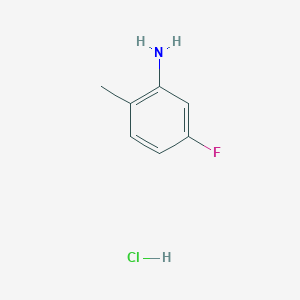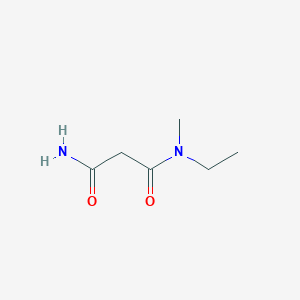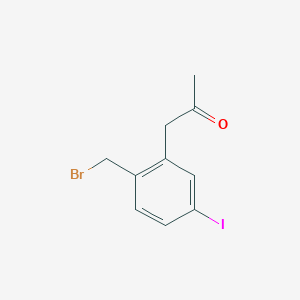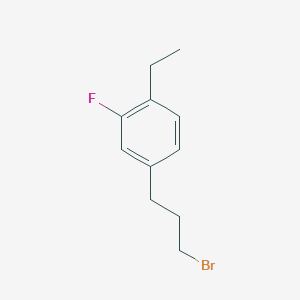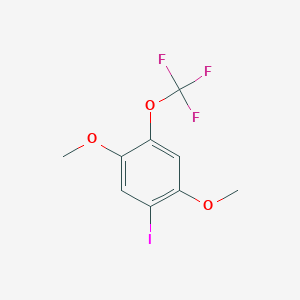
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-amino-5-(methylthio)phenylacetone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the propanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 1-(2-Amino-5-(methylthio)phenyl)-3-azidopropan-2-one.
Oxidation: Formation of 1-(2-Amino-5-(methylsulfinyl)phenyl)-3-bromopropan-2-one.
Reduction: Formation of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-ol.
Applications De Recherche Scientifique
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)phenylacetone
- 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one
Uniqueness
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of both an amino and a methylthio group on the phenyl ring, combined with a brominated propanone moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12BrNOS |
|---|---|
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
1-(2-amino-5-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
Clé InChI |
FLFINHZHLCPRAU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)N)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


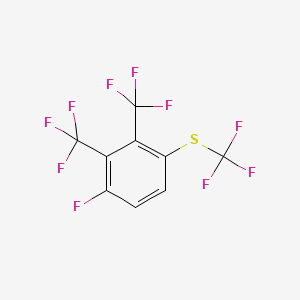
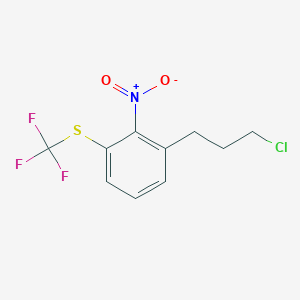
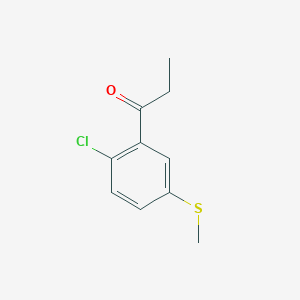
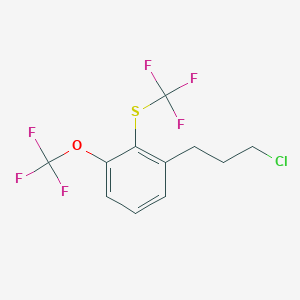
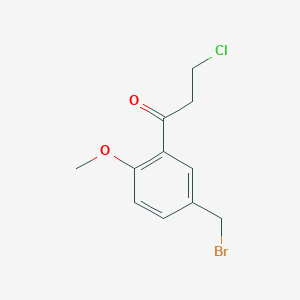
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
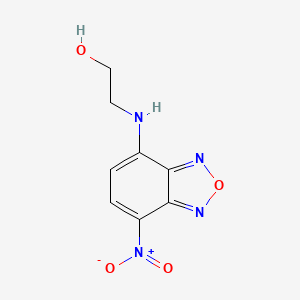

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
